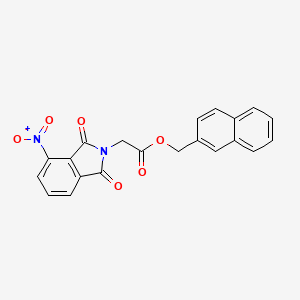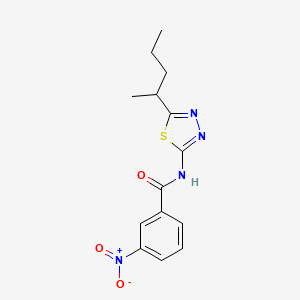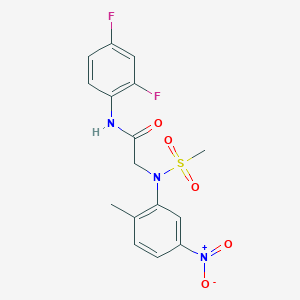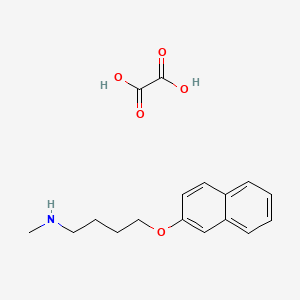![molecular formula C18H16N2O2S B4094396 2-[2-(3-Phenoxyphenoxy)ethylsulfanyl]pyrimidine](/img/structure/B4094396.png)
2-[2-(3-Phenoxyphenoxy)ethylsulfanyl]pyrimidine
概要
説明
2-[2-(3-Phenoxyphenoxy)ethylsulfanyl]pyrimidine is a chemical compound that belongs to the class of pyrimidine derivatives. This compound is characterized by the presence of a pyrimidine ring substituted with a 2-(3-phenoxyphenoxy)ethylsulfanyl group. Pyrimidine derivatives are known for their wide range of biological activities and applications in various fields, including chemistry, biology, medicine, and industry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(3-Phenoxyphenoxy)ethylsulfanyl]pyrimidine can be achieved through several synthetic routes. One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction typically employs organoboron reagents and palladium catalysts under mild and functional group-tolerant conditions.
Another method involves the oxidative annulation of anilines, aryl ketones, and DMSO as a methine equivalent promoted by K₂S₂O₈, which provides 4-arylpyrimidines . Additionally, a ZnCl₂-catalyzed three-component coupling reaction allows the synthesis of various 4,5-disubstituted pyrimidine derivatives in a single step from functionalized enamines, triethyl orthoformate, and ammonium acetate .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using the aforementioned synthetic routes. The choice of method depends on factors such as cost, availability of reagents, and desired yield. The Suzuki–Miyaura coupling is particularly favored in industrial settings due to its efficiency and scalability.
化学反応の分析
Types of Reactions
2-[2-(3-Phenoxyphenoxy)ethylsulfanyl]pyrimidine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding sulfide or thiol derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the phenoxy groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides and thiols.
Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.
科学的研究の応用
2-[2-(3-Phenoxyphenoxy)ethylsulfanyl]pyrimidine has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
作用機序
The mechanism of action of 2-[2-(3-Phenoxyphenoxy)ethylsulfanyl]pyrimidine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
類似化合物との比較
2-[2-(3-Phenoxyphenoxy)ethylsulfanyl]pyrimidine can be compared with other similar compounds, such as:
2-{[2-(4-Phenoxyphenoxy)ethyl]sulfanyl}pyrimidine: This compound has a similar structure but with a different substitution pattern on the phenoxy group.
3-[2-(2,4-Dichlorophenoxy)ethylsulfanyl]-4-phenyl-1,2,4-triazole: Another related compound with a triazole ring instead of a pyrimidine ring.
The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities and applications.
特性
IUPAC Name |
2-[2-(3-phenoxyphenoxy)ethylsulfanyl]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O2S/c1-2-6-15(7-3-1)22-17-9-4-8-16(14-17)21-12-13-23-18-19-10-5-11-20-18/h1-11,14H,12-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOWGKFMQKGGMOI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=CC(=C2)OCCSC3=NC=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[(2-bromobenzyl)oxy]-3-(4-propoxyphenyl)-2(1H)-quinoxalinone 4-oxide](/img/structure/B4094318.png)
![1-[2-(4-Bromo-2-methylphenoxy)ethyl]-4-[(2,3,4-trimethoxyphenyl)methyl]piperazine;oxalic acid](/img/structure/B4094325.png)
![methyl (5-{2-[(2-methylphenyl)amino]-2-oxoethyl}-1,3,4-thiadiazol-2-yl)carbamate](/img/structure/B4094332.png)

![1-[4-(2-fluorophenoxy)butyl]-1H-1,2,4-triazole](/img/structure/B4094338.png)

![2-{[3-(2-allyl-4-methoxyphenoxy)propyl]thio}pyrimidine](/img/structure/B4094353.png)
![dimethyl 1-[2-(4-chlorophenyl)ethyl]-4-(2-thienyl)-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B4094358.png)

![2-({2-[(4-methylphenyl)thio]ethyl}thio)pyrimidine](/img/structure/B4094368.png)
![4-chloro-N-[4-(3-methylpiperidin-1-yl)-3-nitrophenyl]benzamide](/img/structure/B4094383.png)

![3-[2-(5-bromo-2-thienyl)-2-oxoethylidene]-1-methyl-1,3-dihydro-2H-indol-2-one](/img/structure/B4094388.png)
![4-(phenylsulfonyl)benzyl 4-[(4-methylbenzoyl)amino]benzoate](/img/structure/B4094404.png)
